molecular formula C9H7NO6 B1590489 3-(Methoxycarbonyl)-4-nitrobenzoic Acid CAS No. 64152-09-6

3-(Methoxycarbonyl)-4-nitrobenzoic Acid

Cat. No. B1590489
CAS RN: 64152-09-6
M. Wt: 225.15 g/mol
InChI Key: KRACQAXEQJJYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)-4-nitrobenzoic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid, Benzoic acid, 4-borono-2-methoxy-, methyl ester, and 3-Methoxy-4-methoxycarbonylphenylboronic acid . Its molecular formula is C₉H₁₁BO₅ .


Synthesis Analysis

The synthesis of 3-(Methoxycarbonyl)-4-nitrobenzoic Acid involves several steps. For instance, a study on the Lewis acid (MgBr2)-catalysed [3+2] cycloaddition reaction between C-methoxycarbonyl nitrone and 2-propen-1-ol was theoretically investigated . Another study reported the use of dimethyl terephthalate as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of 3-(Methoxycarbonyl)-4-nitrobenzoic Acid is represented by the formula C₉H₁₁BO₅ . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, and 5 oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving 3-(Methoxycarbonyl)-4-nitrobenzoic Acid are complex and involve multiple steps. For example, the Lewis acid (MgBr2)-catalysed [3+2] cycloaddition reaction between C-methoxycarbonyl nitrone and 2-propen-1-ol has been theoretically investigated . The reaction takes place with a relative high activation enthalpy, 13.5 kcal mol−1, as a consequence of the non-polar character of this zw-type 32CA reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Methoxycarbonyl)-4-nitrobenzoic Acid include its appearance as a white to light cream powder . It has a melting point range of 103 - 108 °C / 217.4 - 226.4 °F .

Scientific Research Applications

1. Solubility and Partition Coefficients Studies

Research by Hart et al. (2015) explored the solubility of various compounds, including 4-nitrobenzoic acid derivatives, in 2-methoxyethanol. They developed Abraham model correlations for describing solute transfer into 2-methoxyethanol, providing valuable insights into the solubility and partition coefficients of these compounds (Hart et al., 2015).

2. Photochemical Studies

Franzke and Wokaun (1992) investigated the photochemical decomposition reactions of certain azo compounds, including a model compound 4-nitrobenzoic acid, using surface-enhanced Raman scattering (SERS). This study contributes to the understanding of photochemical behaviors of nitrobenzoic acid derivatives on specific surfaces (Franzke & Wokaun, 1992).

3. Synthesis of Complex Organic Molecules

Havaldar et al. (2004) outlined the synthesis of various complex organic molecules starting from methoxy-nitrobenzaldehyde. The paper provides a detailed methodological approach, highlighting the versatility of nitrobenzoic acid derivatives in organic synthesis (Havaldar, Bhise, & Burudkar, 2004).

4. Solid-phase Synthesis Applications

Stephensen and Zaragoza (1999) explored the solid-phase synthesis using resin-bound 4-fluoro-3-nitrobenzoic acid. Their study shows the potential application of nitrobenzoic acid derivatives in the field of solid-phase synthesis, particularly in the creation of complex molecules (Stephensen & Zaragoza, 1999).

5. Thermodynamic Properties

Silva et al. (1999) conducted a study on the enthalpies of combustion, vapor pressures, and sublimation of methoxy-nitrobenzoic acids, including 3-methoxy-4-nitrobenzoic acid. Their research contributes to understanding the thermodynamic properties of these compounds (Silva et al., 1999).

Safety And Hazards

3-(Methoxycarbonyl)-4-nitrobenzoic Acid is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to wear personal protective equipment/face protection, avoid dust formation, and avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

3-methoxycarbonyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-4-5(8(11)12)2-3-7(6)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRACQAXEQJJYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493227
Record name 3-(Methoxycarbonyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-4-nitrobenzoic Acid

CAS RN

64152-09-6
Record name 3-(Methoxycarbonyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)-4-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)-4-nitrobenzoic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)-4-nitrobenzoic Acid
Reactant of Route 3
3-(Methoxycarbonyl)-4-nitrobenzoic Acid
Reactant of Route 4
Reactant of Route 4
3-(Methoxycarbonyl)-4-nitrobenzoic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Methoxycarbonyl)-4-nitrobenzoic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Methoxycarbonyl)-4-nitrobenzoic Acid

Citations

For This Compound
1
Citations
MP Hay, BM Sykes, WA Denny… - Journal of the Chemical …, 1999 - pubs.rsc.org
4-Nitrobenzyl carbamates are of interest as triggers for bioreductive drugs, particularly in conjunction with the E. coli B nitroreductase, which efficiently reduces them to the …
Number of citations: 75 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.